molecular formula C16H25NO2 B4950582 [1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol

[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol

Cat. No.: B4950582
M. Wt: 263.37 g/mol
InChI Key: KDZAROCPKYHUQS-UHFFFAOYSA-N
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Description

[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol is a complex organic compound that features a piperidine ring substituted with a methanol group and a methoxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to increase yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the methanol group, forming a simpler piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of simpler piperidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methanol and methoxy-dimethylphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Methoxyphenyl)piperidin-2-yl]methanol: Similar structure but lacks the dimethyl groups on the phenyl ring.

    [1-(4-Methoxy-2,5-dimethylphenyl)piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine: Lacks the methanol group.

Uniqueness

[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol is unique due to the presence of both the methanol group and the methoxy-dimethylphenyl group

Properties

IUPAC Name

[1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-9-16(19-3)13(2)8-14(12)10-17-7-5-4-6-15(17)11-18/h8-9,15,18H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZAROCPKYHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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